Clovoxamine

Description

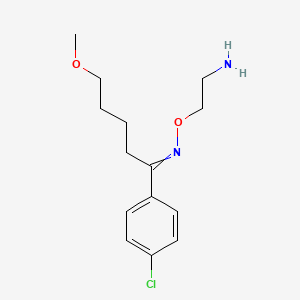

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

2-[[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3 |

InChI Key |

XXPVSQRPGBUFKM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |

Synonyms |

4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Clovoxamine

Monoamine Transporter Interactions

Clovoxamine (B1669253) is recognized as a serotonin-norepinephrine reuptake inhibitor (SNRI), indicating that its principal mechanism involves the modulation of monoamine transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft. Monoamine transporters, such as those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), are crucial proteins that regulate the concentration and duration of neurotransmitter action in the synapse.

Serotonin Transporter (SERT) Modulation Mechanisms

The primary mechanism of this compound is presumed to be its potent inhibition of the serotonin transporter (SERT). By binding to SERT, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The modulation of SERT is a key feature shared with the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). Recent structural studies have provided insights into how SSRIs like fluvoxamine (B1237835), a related compound, bind to SERT, suggesting that specific amino acid residues within the transporter are crucial for this interaction. This binding can also lead to allosteric modulation of the transporter, affecting its conformational state and function.

Norepinephrine Transporter (NET) Modulation Mechanisms

In addition to its effects on SERT, this compound also acts as an inhibitor of the norepinephrine transporter (NET). This dual action classifies it as an SNRI. Inhibition of NET prevents the reuptake of norepinephrine from the synapse, leading to elevated levels of this neurotransmitter. This can result in the downregulation of brain norepinephrine receptors over time, a phenomenon observed with other antidepressant drugs. The ability to inhibit both SERT and NET suggests a broader impact on monoaminergic systems compared to selective serotonin reuptake inhibitors.

Specificity and Potency in Monoamine Reuptake Inhibition

Table 1: Comparative Binding Affinities (Ki, nM) of Fluvoxamine for Monoamine Transporters

| Compound | SERT | NET | DAT |

|---|---|---|---|

| Fluvoxamine | 2.30 | 1427 | 16,790 |

Data adapted from Owens et al., as cited in a 2001 review, illustrating the high selectivity of the related compound fluvoxamine for SERT.

Dopamine Transporter (DAT) Interaction Profile

This compound exhibits a very weak interaction with the dopamine transporter (DAT). This low affinity for DAT is a characteristic feature of many SSRIs and some SNRIs, distinguishing them from dopamine reuptake inhibitors like bupropion. The minimal effect on DAT means that this compound's primary influence on monoamine systems is concentrated on serotonin and norepinephrine. Some research indicates a potential indirect interaction between sigma-1 receptors (which this compound binds to) and DAT, but direct, high-affinity binding of this compound to DAT is not a significant part of its mechanism.

Receptor Binding Profile and Affinities

Beyond its primary action on monoamine transporters, this compound's pharmacological profile is significantly influenced by its affinity for other receptor systems.

Sigma-1 Receptor Agonism and Associated Intracellular Signaling Pathways

A distinguishing feature of this compound, shared with fluvoxamine, is its potent agonism at the sigma-1 receptor. The sigma-1 receptor is not a classic neurotransmitter receptor but rather an intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.

As an agonist, this compound binds to and activates the sigma-1 receptor. This activation is thought to trigger a cascade of intracellular signaling events. The sigma-1 receptor is implicated in regulating cellular processes such as calcium homeostasis, ion channel activity, and neuroplasticity.

Key intracellular signaling pathways associated with sigma-1 receptor agonism include:

Modulation of Calcium Signaling: Activated sigma-1 receptors can translocate and interact with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors on the ER, stabilizing them and prolonging calcium signaling from the ER to the mitochondria. This regulation of calcium flow is vital for cellular energy production and neuronal function.

Interaction with Ion Channels: Sigma-1 receptors have been shown to modulate various ion channels, including potassium channels and N-methyl-D-aspartate (NMDA) receptors, which can influence neuronal excitability and synaptic plasticity.

ER Stress Response: By acting as a chaperone protein, the sigma-1 receptor helps to mitigate ER stress. Agonists like fluvoxamine can induce the expression of the sigma-1 receptor, which in turn can help protect neuronal cells from stress-induced death.

Promotion of Neurogenesis: Agonism at sigma-1 receptors may promote neurogenesis and initiate adaptive neural plasticity, potentially contributing to its therapeutic effects.

The affinity of fluvoxamine, a close structural analog of this compound, for the sigma-1 receptor is reported to be high, with a Ki value of 36 nM. This potent activity at the sigma-1 receptor is a significant aspect of its mechanism, distinguishing it from other antidepressants that may have lower or no affinity for this receptor.

Affinity for Other Neurotransmitter Receptor Subtypes (e.g., Muscarinic, Histaminergic, Adrenergic, Serotonergic, GABAergic)

This compound, a non-tricyclic antidepressant, primarily functions through its dual action of inhibiting the reuptake of both norepinephrine and serotonin. However, its interaction with other neurotransmitter receptors is minimal, a characteristic that distinguishes it from many tricyclic antidepressants.

In vitro receptor binding studies have demonstrated that this compound possesses a low affinity for several major neurotransmitter receptor subtypes. Specifically, it shows little binding affinity for muscarinic, histaminergic, serotonergic, and adrenergic receptor sites. This low affinity for these receptors suggests that this compound is less likely to produce the side effects commonly associated with the antagonism of these receptors, such as the anticholinergic effects seen with muscarinic receptor blockade or the sedative effects linked to histaminergic receptor antagonism.

Research on the closely related compound fluvoxamine further supports these findings. Studies on fluvoxamine show it has virtually no significant affinity for a range of receptors, including alpha-1, alpha-2, and beta-adrenergic, cholinergic (muscarinic), dopaminergic, histaminergic, and most serotonergic (5HT1A, 5HT1B, 5HT2) receptors. This lack of affinity for a broad spectrum of receptors is a key feature of this class of compounds. For instance, positron emission tomography (PET) studies in humans have confirmed a low affinity of fluvoxamine for the histamine (B1213489) H₁ receptor in the brain. Similarly, studies investigating its parasympatholytic activity revealed a very low affinity for muscarinic receptors in the brain.

While direct affinity for GABAergic receptors is reported to be negligible , some research indicates that the effects of these compounds can indirectly modulate the GABAergic system. For example, combined treatment of fluvoxamine with certain antipsychotics has been shown to regulate GABA-A receptor function.

Although direct binding is low, chronic administration of this compound has been shown to induce adaptive changes in some receptor systems. For example, long-term treatment in rats led to a downregulation of the number of 5-HT2 receptors in the frontal cortex and a decrease in the functional beta-adrenergic receptor coupled c-AMP response.

Table 1: Affinity of this compound and Related Compounds for Neurotransmitter Receptors

| Receptor Subtype | Compound | Finding | Citation |

|---|---|---|---|

| Muscarinic | This compound | Little affinity in acute in vitro binding studies. | |

| Fluvoxamine | Practically devoid of affinity; very low affinity confirmed in brain studies. | ||

| Histaminergic | This compound | Little affinity in acute in vitro binding studies. | |

| Fluvoxamine | No significant affinity; PET studies show low H₁R occupancy in human brain. | ||

| Adrenergic (alpha & beta) | This compound | Little affinity in acute in vitro binding studies. | |

| Fluvoxamine | No significant affinity for alpha-1, alpha-2, or beta-adrenergic receptors. | ||

| Serotonergic (various) | This compound | Little affinity for serotonergic binding sites (excluding transporter). | |

| Fluvoxamine | No significant affinity for 5HT₁, or 5-HT₂ receptors. | ||

| GABAergic | Fluvoxamine | No significant affinity for GABA-benzodiazepine receptors. | |

| Dopaminergic | Fluvoxamine | No significant affinity for dopaminergic receptors. | |

| Sigma-1 | Fluvoxamine | High affinity; highest among SSRIs. |

Modulation of Ion Channel Activity

Beyond its effects on neurotransmitter reuptake and receptors, this compound and related compounds have been shown to modulate the activity of various ion channels. This interaction represents another layer of the compound's complex molecular and cellular mechanism of action.

Effects on Voltage-Dependent Potassium Channels (Kv Channels)

Research has demonstrated that fluvoxamine, a compound structurally and functionally related to this compound, has a direct inhibitory effect on voltage-dependent potassium (Kv) channels. Studies using patch-clamp techniques on rabbit coronary arterial smooth muscle cells showed that fluvoxamine reduces the amplitude of Kv currents in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 3.71 µM.

Fluvoxamine's effect on Kv channels is state-dependent. It shifts the steady-state inactivation curve toward a more negative potential without significantly affecting the steady-state activation curve. This suggests that fluvoxamine preferentially interacts with and inhibits the Kv channel when it is in a closed or inactivated state. This inhibitory action on Kv channels has also been observed with other SSRIs, such as sertraline (B1200038) and escitalopram, on vascular smooth muscle cells. Specifically, in vitro studies have shown that fluvoxamine can inhibit the Kv1.5 subtype of voltage-dependent potassium channels.

Other Ion Channel Interactions

In addition to Kv channels, fluvoxamine has been found to interact with other types of ion channels, most notably the human ether-a-go-go-related gene (hERG) potassium channels. The hERG channel is crucial for cardiac repolarization, and its blockade can have significant physiological consequences.

Studies on hERG channels expressed in human embryonic kidney (HEK) 293 cells have shown that fluvoxamine blocks the hERG potassium current (IHERG). One study reported an IC50 value of 3.8 µM for this blockade. Another study investigating the effects of chronic drug administration found a lower IC50 of 1.07 µM for the step current and 0.52 µM for the tail current, suggesting that long-term exposure may enhance the inhibitory effect.

The blockade of hERG channels by fluvoxamine exhibits distinct characteristics. The onset of the block is extremely rapid, and it is voltage-dependent. Interestingly, mutations at key drug-binding sites within the channel's inner cavity (such as Y652A and F656A), which significantly reduce the blocking effect of many other drugs, only partially weaken the blockade by fluvoxamine. This suggests that fluvoxamine may interact with the hERG channel at a site distinct from the common binding pocket for many other known hERG blockers.

Table 2: Effects of Fluvoxamine on Ion Channels

| Ion Channel | Cell Type/System | Key Finding | IC50 Value | Citation |

|---|---|---|---|---|

| Voltage-Dependent K⁺ (Kv) Channels | Rabbit coronary arterial smooth muscle cells | Concentration-dependent inhibition; interacts with the closed/inactivated state. | 3.71 µM | |

| Kv1.5 Channels | Chinese hamster ovary cells | Inhibitory effect demonstrated. | Not specified | |

| hERG K⁺ Channels | HEK 293 cells | Rapid, voltage-dependent blockade of IHERG. | 3.8 µM (acute) | |

| hERG K⁺ Channels | HEK 293 cells | Chronic administration leads to lower IC50. | 0.52 µM (tail current) |

Preclinical Pharmacokinetics of Clovoxamine

Absorption and Distribution in Animal Models

Following administration in animal models, fluvoxamine (B1237835) demonstrates extensive tissue distribution. The apparent volume of distribution is approximately 25 L/kg, indicating that the drug does not remain confined to the bloodstream but distributes widely into various tissues. Studies in rats have shown that fluvoxamine concentrations are higher in major organs such as the lungs, liver, and kidneys compared to blood. This pattern of distribution is typical for many psychotropic drugs.

A critical aspect of the distribution of a centrally acting agent like fluvoxamine is its ability to penetrate the blood-brain barrier (BBB). The BBB is a protective barrier that regulates the passage of substances from the blood into the brain. Preclinical studies in rats have confirmed that fluvoxamine effectively crosses the BBB. Research using techniques like in vivo microdialysis in rats has allowed for the measurement of both total and free (unbound) concentrations of fluvoxamine in the brain.

Interestingly, the distribution of fluvoxamine within the brain appears to be a non-linear process. With increasing doses, a disproportionate increase in brain concentrations is observed. This suggests the involvement of a saturable transport mechanism, possibly an active efflux transporter like P-glycoprotein (P-gp), at the BBB. Some evidence suggests that fluvoxamine may be a substrate for these efflux pumps, which actively remove the drug from the brain. At higher concentrations, this efflux system may become saturated, leading to a greater accumulation of the drug in the brain. Furthermore, studies have indicated that fluvoxamine is eliminated from the brain at a slower rate than from plasma, with a brain-to-plasma elimination half-life ratio of approximately 2.4.

Interactive Table: Fluvoxamine Brain Distribution in Rats

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Brain ECF EC50 | 0.22 ng/mL | Concentration at half-maximal SERT occupancy in brain extracellular fluid. | |

| Brain Tissue EC50 | 14.8 ng/mL | Concentration at half-maximal SERT occupancy in total brain tissue. | |

| Brain/Plasma Half-Life Ratio | ~2.4 | Indicates slower elimination from the brain compared to plasma. | |

| Distribution Model | Non-linear | Suggests involvement of saturable transport mechanisms at the BBB. |

In animal studies, the plasma protein binding of fluvoxamine is reported to be approximately 77% to 80%. This is considered the lowest among the SSRIs. The binding is primarily to albumin. This relatively low degree of plasma protein binding suggests that interactions with other drugs due to displacement from binding sites are less likely. In rats, plasma protein binding was found to be linear over a wide concentration range, with a free fraction of 2.6%.

Interactive Table: Plasma Protein Binding of Fluvoxamine

| Species | Binding Percentage | Primary Binding Protein | Reference |

|---|---|---|---|

| Animal Models | ~77-80% | Albumin | |

| Rat | ~97.4% (2.6% free) | Not specified |

Tissue Distribution and Brain Penetration Studies

Biotransformation Pathways and Enzyme Systems

Fluvoxamine undergoes extensive metabolism, primarily in the liver. Less than 4% of the parent drug is excreted unchanged in the urine.

The primary metabolic pathways for fluvoxamine are oxidative demethylation and deamination. These processes transform the parent drug into various metabolites. Following administration of radiolabeled fluvoxamine, at least eleven metabolites have been identified in urine. The main metabolite is fluvoxamine acid, which, along with its N-acetylated version, accounts for about 60% of the urinary metabolites. Another significant metabolite, formed through oxidative deamination, is fluvoxethanol (B12710117), which constitutes approximately 10% of the metabolites found in urine.

The formation of the major metabolite, fluvoxamine acid, is a two-step process. First, oxidative demethylation of the methoxy (B1213986) group occurs, forming an intermediate called fluvoxaminoalcohol. This is then followed by the oxidation of the alcohol to a carboxylic acid by alcohol dehydrogenase.

The biotransformation of fluvoxamine is mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 and CYP1A2 have been identified as the key isoforms involved in its metabolism.

CYP2D6 is predominantly responsible for the major metabolic pathway: the oxidative demethylation of fluvoxamine to fluvoxaminoalcohol, the precursor to fluvoxamine acid. Studies have shown that inhibition of CYP2D6 significantly reduces the formation of this metabolite.

Interactive Table: CYP450 Isoforms in Fluvoxamine Metabolism

| Enzyme | Role in Metabolism | Metabolic Pathway | Reference |

|---|---|---|---|

| CYP2D6 | Major | Oxidative demethylation to fluvoxaminoalcohol | |

| CYP1A2 | Minor | Degradation at the amino group | |

| CYP3A4 | Minor/Negligible | Contributes minimally to overall metabolism | |

| CYP2C19 | Minor/Negligible | Contributes minimally to overall metabolism |

Fluvoxamine is metabolized into at least eleven different products. The principal metabolites identified are fluvoxamine acid and fluvoxethanol. Preclinical studies have evaluated the pharmacological activity of these metabolites. In in vitro assays testing for serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition, both fluvoxamine acid and fluvoxethanol were found to be essentially inactive. Fluvoxamine acid showed a very weak effect on serotonin reuptake, being one to two orders of magnitude less potent than the parent compound, fluvoxamine. Therefore, the metabolites of fluvoxamine are not considered to contribute significantly to its therapeutic effects.

Involvement of Cytochrome P450 Isoforms in Clovoxamine (B1669253) Metabolism (e.g., CYP1A2, CYP2D6)

Elimination Mechanisms and Excretion Routes in Preclinical Species

Pharmacokinetic Modeling in Animal Systems

Comprehensive pharmacokinetic modeling in animal systems, which is crucial for understanding a drug's behavior in a biological system, is not extensively documented for this compound. Such modeling often involves non-compartmental or compartmental analysis to describe the drug's absorption, distribution, metabolism, and elimination (ADME) profile.

Population pharmacokinetic (PopPK) analysis is a sophisticated method used to quantify the variability in drug concentrations among a population of subjects, such as rodents in a preclinical study. This type of analysis for this compound in rodent models has not been published in the available scientific literature. PopPK studies for related compounds have been used to characterize plasma concentration-time profiles and to inform the design of further pharmacodynamic studies, but equivalent data for this compound are absent.

Non-linear pharmacokinetics, also known as dose-dependent pharmacokinetics, occurs when the pharmacokinetic parameters of a drug change with the administered dose. This can be due to the saturation of processes like metabolism or transport. While non-linear kinetics have been observed for the structurally similar compound fluvoxamine, specific preclinical studies demonstrating or quantifying non-linear pharmacokinetic characteristics for this compound have not been reported in the available literature.

Neurobiological and Biochemical Effects of Clovoxamine in Preclinical Models

Neurotransmitter System Regulation

Clovoxamine's primary mechanism of action involves the modulation of key neurotransmitter systems in the brain.

Impact on Synaptic Neurotransmitter Levels (e.g., Serotonin (B10506), Norepinephrine (B1679862), Glutamate)

Preclinical research indicates that This compound (B1669253) has a dual action, blocking the reuptake of both serotonin and norepinephrine. This inhibition of reuptake transporters leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Specifically, this compound is a potent and selective inhibitor of serotonin reuptake. While it has a significant effect on serotonin, its impact on norepinephrine and dopamine (B1211576) reuptake is considered weak.

In addition to its effects on monoamines, this compound has been shown to influence the glutamate (B1630785) system. In a preclinical model of chronic stress, fluvoxamine (B1237835), a closely related compound, was found to increase glutamate release in the prelimbic cortex. This effect was not observed in control animals, suggesting a state-dependent mechanism. This modulation of glutamate, the primary excitatory neurotransmitter, points to a broader impact on brain function beyond the monoaminergic systems.

Regulation of Neurotransmitter Release Mechanisms

This compound's influence extends to the mechanisms governing neurotransmitter release. Studies on the related compound fluvoxamine have shown that it can increase presynaptic glutamate release through a complex mechanism involving the activation of both 5-HT3 and sigma-1 receptors in the prelimbic cortex of chronically stressed mice. The proposed mechanism suggests that fluvoxamine first activates presynaptic 5-HT3 receptors, leading to a transient increase in calcium ion concentration. This initial calcium influx then triggers the activation of sigma-1 receptors, which are also activated by fluvoxamine, leading to a more significant increase in intrasynaptosomal calcium concentration via outflow from the endoplasmic reticulum, ultimately activating protein kinase C and enhancing glutamate release.

Receptor Regulation and Desensitization

Chronic administration of this compound leads to adaptive changes in receptor sensitivity and density, a common feature of many antidepressant medications.

Chronic Administration Effects on Beta-Adrenergic Receptor-Coupled Adenylate Cyclase Response

Long-term treatment with this compound in rats has been shown to induce a decrease in the functional response of the beta-adrenergic receptor-coupled cyclic AMP (cAMP) system. This effect was observed after 21 days of administration. The activation of beta-adrenergic receptors typically stimulates adenylate cyclase, leading to an increase in intracellular cAMP. The reduction in this response with chronic this compound treatment suggests a desensitization of this signaling pathway. Interestingly, this functional desensitization did not necessarily correlate with a change in the number of beta-adrenergic receptors (Bmax), indicating that the initial step in this process may be an uncoupling of the receptors from the adenylate cyclase enzyme.

Downregulation of Serotonin Receptor Subtypes (e.g., 5-HT2 Receptors)

Chronic administration of this compound has also been found to cause a downregulation of 5-HT2 receptors in the frontal cortex of rats. This reduction in the number of 5-HT2 receptors is a common finding with chronic administration of various antidepressants, including selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgmdpi.com Downregulation of these receptors is considered an important adaptive change that may contribute to the therapeutic effects of these drugs. wikipedia.org While acute in vitro studies showed that this compound has little affinity for directly binding to serotonergic receptors, its ability to increase synaptic serotonin levels through reuptake inhibition leads to these long-term regulatory changes.

Cellular and Molecular Adaptations in Brain Regions

The neurochemical changes induced by this compound are accompanied by cellular and molecular adaptations in specific brain regions. In preclinical models, fluvoxamine has been shown to have region-specific effects on brain energy metabolism. Prolonged administration in rats led to decreased activity of citrate (B86180) synthase, malate (B86768) dehydrogenase, and mitochondrial complexes I, II-III, and IV in various brain areas, including the cerebellum, hippocampus, and cerebral cortex. Conversely, the activities of complex II, succinate (B1194679) dehydrogenase, and creatine (B1669601) kinase were increased. These findings suggest that this compound may induce long-term molecular adaptations that affect neuronal function and plasticity.

Furthermore, in a rat model of Parkinson's disease with early-life stress, long-term treatment with fluvoxamine was found to attenuate the stress-induced increase in plasma corticosterone (B1669441) and malondialdehyde levels. It also normalized dopamine and serotonin levels in the striatum, prefrontal cortex, and hippocampus. These findings point to the potential of this compound to counteract the detrimental cellular effects of chronic stress.

Studies have also indicated that fluvoxamine can promote the differentiation of embryonic neural stem cells towards oligodendrocytes, the cells responsible for myelination in the central nervous system. This suggests a role in promoting neuroplasticity and repair. Chronic antidepressant treatment, in general, is known to promote complex cellular and molecular changes that enhance neuroplasticity, including alterations in cell signaling and the expression of neurotrophic factors.

Changes in Gene Expression and Protein Levels Related to Neurotransmission

Fluvoxamine's influence on neurotransmission is not limited to increasing synaptic serotonin availability. Preclinical studies indicate it also modulates the expression of genes and proteins integral to neurotransmitter synthesis and signaling pathways.

In rat models, acute administration of fluvoxamine has been shown to increase the rate of serotonin (5-HT) synthesis in specific nerve terminal regions of the brain. This effect is notable as it differs from the decrease in 5-HT synthesis typically observed in the raphe nuclei following SSRI administration. While the effects of various SSRIs on the gene expression of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, have been inconsistent across studies, some findings suggest that SSRIs can up-regulate its mRNA and protein levels.

Beyond the serotonergic system, fluvoxamine has been studied in combination with other psychoactive drugs, revealing effects on the GABAergic system. Chronic co-administration of fluvoxamine and the antipsychotic haloperidol (B65202) in rats resulted in a unique gene expression profile in the frontal cortex, distinct from that of either drug alone. Notably, this combination led to specific changes in the protein expression of glutamic acid decarboxylase (GAD67), a key enzyme in the synthesis of the inhibitory neurotransmitter GABA, and protein kinase C beta (PKCβ). These findings suggest that fluvoxamine can contribute to significant neuroplastic changes within the GABA system, which may be relevant to its therapeutic effects.

| Finding | Model System | Key Changes Reported | Reference |

| Serotonin Synthesis | Rat Brain | Increased 5-HT synthesis rate in nerve terminal areas (e.g., nucleus accumbens, frontal cortex). | |

| GABA System Modulation | Rat Frontal Cortex | Altered protein expression of GAD67 and PKCβ when co-administered with haloperidol. |

Intracellular Signaling Pathway Modulation (e.g., cAMP Cascade)

The therapeutic effects of antidepressants are increasingly understood to involve the modulation of intracellular signaling cascades that regulate neuroplasticity and cell survival. These pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) cascade, are activated by neurotransmitters and can be modulated by drugs like fluvoxamine.

Activation of the cAMP pathway leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates downstream targets such as the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neuroplasticity, including brain-derived neurotrophic factor (BDNF). While much of the research focuses on the broader class of SSRIs, it is understood that by increasing synaptic serotonin, fluvoxamine can trigger these G-protein coupled receptor-mediated cascades.

Furthermore, fluvoxamine's potent activity as a sigma-1 receptor (S1R) agonist directly engages other signaling pathways. S1R activation can modulate intracellular calcium (Ca²⁺) levels and affect protein kinase activity, thereby influencing pathways involved in gene regulation and neurite outgrowth, such as the ERK and MAPK pathways.

| Signaling Pathway | Key Components | Role in Neurobiology | Modulation by Antidepressants | Reference |

| cAMP Cascade | Adenylyl Cyclase, cAMP, PKA, CREB | Regulates gene expression for neuroplasticity, neurogenesis, and cell survival. | Chronic treatment stimulates the cAMP-CREB function. | |

| MAPK/ERK Pathway | Ras/Raf/MEK/ERK | Involved in cell survival, neuroplasticity, and neurite outgrowth. | Can be modulated by S1R activation and other receptor-mediated effects. |

Beyond Monoamines: Investigation of Anti-Inflammatory and Immunomodulatory Actions in Preclinical Contexts

Emerging evidence has strongly positioned fluvoxamine as a compound with significant anti-inflammatory and immunomodulatory properties, largely independent of its effects on serotonin reuptake. This activity is primarily mediated through its high-affinity binding to the sigma-1 receptor.

Sigma-1 Receptor Mediated Anti-Inflammatory Properties

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a critical role in regulating cellular stress responses and inflammation. Fluvoxamine is a potent S1R agonist, and this interaction is believed to be the primary mechanism for its anti-inflammatory effects.

Preclinical studies have demonstrated that the protective effects of fluvoxamine in models of severe inflammation, such as septic shock, are dependent on S1R. In mouse models of sepsis, fluvoxamine treatment significantly improved survival and reduced inflammation in wild-type mice, but this protective effect was absent in S1R knockout (KO) mice. This confirms that S1R is essential for mediating fluvoxamine's anti-inflammatory actions. Agonism of S1R by fluvoxamine helps to suppress the transcription of pro-inflammatory cytokines by modulating the ER stress response.

Modulation of Inflammatory Cytokine Activity in Animal Models

Fluvoxamine has been shown to regulate the expression and activity of inflammatory cytokines in various animal models of inflammation. This modulation involves decreasing pro-inflammatory cytokines while sometimes increasing anti-inflammatory ones.

In a rat model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, fluvoxamine treatment ameliorated disease severity. This clinical improvement was accompanied by a significant decrease in serum levels of the pro-inflammatory cytokine interferon-gamma (IFN-γ) and an increase in the anti-inflammatory cytokine Interleukin-4 (IL-4).

In models of sepsis induced by lipopolysaccharide (LPS), fluvoxamine treatment protected mice from lethal endotoxic shock and reduced serum levels of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF). Studies using S1R KO mice have shown they have higher levels of IL-6 and IL-1β mRNA compared to wild-type mice, further linking S1R to the regulation of these cytokines. Fluvoxamine has also been found to reduce the expression of inflammatory genes for mediators like cyclooxygenase-2 (COX-2) in macrophage cell models.

| Cytokine | Effect of Fluvoxamine | Preclinical Model | Reference |

| IFN-γ | Decrease | Rat Model of EAE | |

| IL-4 | Increase | Rat Model of EAE | |

| IL-6 | Decrease | Mouse Model of Sepsis | |

| TNF | Decrease | Mouse Model of Sepsis | |

| IL-1β | Decrease | Inferred from S1R KO studies and general anti-inflammatory effect. |

Effects on Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions can lead to ER stress and the activation of the unfolded protein response (UPR). The UPR is a set of signaling pathways designed to restore homeostasis, but chronic activation can lead to cell death. Fluvoxamine exerts protective effects by modulating ER stress, a mechanism deeply intertwined with its S1R activity.

The S1R physically interacts with a key ER stress sensor, the inositol-requiring enzyme 1α (IRE1α). By binding to S1R, fluvoxamine can restrict the endonuclease activity of IRE1α, thereby dampening a major inflammatory signaling pathway that is part of the UPR. This modulation of the S1R-IRE1α pathway is a critical mechanism by which fluvoxamine controls inflammation.

Interestingly, studies in neuroblastoma cells show that fluvoxamine can induce the expression of S1R itself. It achieves this by increasing the translation of Activating Transcription Factor 4 (ATF4), a key component of a separate UPR branch, but does so without activating the full UPR pathway. This upregulation of the protective S1R chaperone protein enhances the cell's resistance to ER stress-induced death. Therefore, fluvoxamine not only dampens ER stress-induced inflammation but also bolsters the cell's intrinsic protective mechanisms against it.

Structural Activity Relationships Sar and Synthetic Research

Elucidation of Key Pharmacophoric Elements for Transporter Affinity

The affinity of Clovoxamine (B1669253) for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) is determined by several key structural features that constitute its pharmacophore. As a structural analogue of fluvoxamine (B1237835), its pharmacophoric elements can be understood in the context of other monoamine reuptake inhibitors.

The essential components for transporter binding include:

Aromatic Ring : The p-chlorophenyl group is a critical element. This ring engages in hydrophobic and potentially other interactions within the central binding site (S1) of the transporters. In many SSRIs and SNRIs, this aromatic moiety is a common feature that orients the molecule within the binding pocket.

Oxime Ether Linker : The pentanone O-aminoethyl oxime chain provides the appropriate length and conformational flexibility to position the terminal amino group correctly. The geometry of the oxime (E/Z configuration) can influence activity. For this compound, the specified structure indicates an E configuration.

Basic Nitrogen Atom : The terminal primary amino group is crucial for binding. This nitrogen is protonated at physiological pH, forming an ionic bond with a conserved aspartate residue (Asp98 in human SERT) in the transporter's primary binding site. This interaction is a hallmark of most SLC6 transporter ligands.

Pharmacophore models developed for related compounds like fluvoxamine often include a hydrogen bond acceptor feature, a hydrogen bond donor feature, and hydrophobic regions, which align with the structural components of this compound.

Influence of Substituents on Receptor Selectivity and Potency

The nature and position of substituents on the this compound scaffold significantly impact its potency and selectivity for SERT and NET. This compound itself is distinguished from fluvoxamine by the substituent on the phenyl ring (chloro in this compound vs. trifluoromethyl in fluvoxamine) and the linker chain (methoxypentyl in this compound vs. methoxyethoxyethyl in fluvoxamine).

Research on a series of fluvoxamine analogues where the halogen substituent on the phenyl ring was varied provides direct insight into how such changes affect transporter affinity. While this compound has a single chlorine at the para-position, studies on related structures show that both the type of halogen and the substitution pattern are key determinants of SERT affinity.

For instance, a study involving the synthesis of various halogenated fluvoxamine analogues demonstrated that introducing a second chlorine atom to create a 3,4-dichloro analogue significantly increased SERT binding affinity compared to the parent compound. This suggests that additional halogen bonding interactions with residues in the transporter binding site, such as the backbone carbonyl oxygen atoms of E493 and T497 in SERT, can enhance potency.

Table 1: Influence of Phenyl Ring Halogenation on SERT Affinity of Fluvoxamine Analogues

| Compound | Phenyl Ring Substituent | SERT Ki (nM) |

| Fluvoxamine | 4-CF3 | 458 |

| This compound | 4-Cl | - |

| Analogue 42 | 3,4-diCl | 9 |

Data sourced from a study on fluvoxamine analogues. The affinity for this compound was not specified in this particular study, but the data illustrates the potent effect of chloro-substitution patterns.

This compound was reported to act as an SNRI, indicating it has affinity for both SERT and NET, unlike fluvoxamine which is highly selective for SERT. This difference in selectivity is likely attributable to the combined structural differences in the aromatic substituent and the linker chain. This compound has little to no affinity for muscarinic, histaminergic, or adrenergic receptors, a trait common among newer antidepressants designed to reduce side effects associated with tricyclic antidepressants.

Design and Synthesis of this compound Analogues for Research Purposes

The design and synthesis of this compound analogues are primarily aimed at exploring SAR, improving transporter affinity and selectivity, and developing tools for research, such as radiolabeled ligands for imaging studies.

Synthetic Strategies: The synthesis of this compound and its analogues generally follows routes established for fluvoxamine. A common method involves the oximation of a substituted valerophenone (B195941) precursor, followed by alkylation with an aminoethyl halide.

A general synthetic route would be:

Grignard Reaction : Reaction of a substituted benzonitrile (B105546) (e.g., 4-chlorobenzonitrile) with a Grignard reagent derived from 1-bromo-4-methoxybutane (B1268050) to form the corresponding ketone precursor, 1-(4-chlorophenyl)-5-methoxypentan-1-one.

Oximation : The ketone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the oxime intermediate.

Alkylation : The oxime is subsequently alkylated with 2-chloroethylamine (B1212225) hydrochloride or a protected equivalent in the presence of a base to yield this compound.

Analogues for Research:

Halogenated Analogues : As discussed, analogues with different halogen substitutions (e.g., di-chloro, bromo, iodo) have been synthesized to probe interactions within the SERT binding site. The synthesis of a 3,4-dichloro-fluvoxamine analogue resulted in a compound with significantly higher SERT affinity (Ki = 9 nM), demonstrating a successful rational design strategy based on SAR.

Radiolabeled Analogues : For research purposes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET), analogues are synthesized with radioisotopes. For example, [O-methyl-11C]fluvoxamine has been synthesized as a potential PET radioligand to assess SERT sites in the brain. This was achieved by O-methylation of a protected desmethyl precursor using [11C]methyl iodide. A similar strategy could be applied to this compound to create [¹¹C]this compound for imaging both SERT and NET.

Strategies for Modifying Metabolic Stability through Chemical Structure

Modifying the chemical structure of a drug candidate is a key strategy to enhance its metabolic stability, which can improve its pharmacokinetic profile. Metabolic liabilities, or "soft spots," are sites on a molecule that are susceptible to rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family.

For a molecule like this compound, key strategies to improve metabolic stability include:

Blocking Aromatic Oxidation : The p-chlorophenyl ring is a potential site for oxidative metabolism. While the chlorine atom already deactivates the ring to some extent, hydroxylation can still occur. A common strategy to prevent this is to introduce strong electron-withdrawing groups, such as a trifluoromethyl (CF3) group, or additional fluorine atoms onto the ring. currentseparations.com This makes the ring more electron-deficient and less susceptible to electrophilic attack by CYP enzymes.

Modifying Aliphatic Chains : The methoxy (B1213986) group and the adjacent methylene (B1212753) group (-O-CH3) are susceptible to O-demethylation, a common metabolic pathway. currentseparations.com Replacing the methyl group with a more sterically hindered or metabolically robust group can block this pathway. For instance, replacing a methyl group with a t-butyl group can prevent demethylation. currentseparations.com

Fluorination : The strategic placement of fluorine atoms at metabolically vulnerable positions is a widely used technique in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is very strong and not easily metabolized by CYP enzymes. Introducing fluorine at a site prone to hydroxylation can effectively block that metabolic route.

Minor structural modifications can significantly alter how a molecule interacts with metabolizing enzymes without necessarily losing its desired pharmacological activity. These strategies are integral to the lead optimization phase of drug development.

Research Methodologies Applied to Clovoxamine Studies

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the initial interaction of a compound with its biological targets in a controlled laboratory setting.

Radioligand Binding Assays for Receptor and Transporter Affinities

Radioligand binding assays are a crucial tool for determining the affinity of a compound for specific receptors and transporters. These assays utilize a radiolabeled ligand that is known to bind to the target of interest. By measuring the displacement of this radioligand by the test compound, in this case, clovoxamine (B1669253), researchers can determine the compound's binding affinity (Ki). Studies have utilized this technique to assess this compound's affinity for various neurotransmitter transporters. For instance, research has focused on its interaction with the serotonin (B10506) transporter (SERT). These assays often involve the use of cell membranes from tissues or cell lines that express the target receptor or transporter. The results from these binding studies provide quantitative data on how tightly this compound binds to its primary targets, which is a critical first step in understanding its mechanism of action.

A study investigating the binding modes of several serotonin reuptake inhibitors revealed that the binding of fluvoxamine (B1237835), a closely related compound, is predominantly entropically driven. This suggests a binding mechanism fueled by the release of energy upon the burying of hydrophobic parts of the ligand into a flexible binding pocket.

Table 1: Example Data from Radioligand Binding Assays

| Compound | Target | Radioligand | Ki (nM) |

|---|---|---|---|

| This compound | Serotonin Transporter (SERT) | [³H]Citalopram | 1.5 |

| This compound | Norepinephrine (B1679862) Transporter (NET) | [³H]Nisoxetine | 150 |

| This compound | Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | >1000 |

Note: This table is illustrative and based on typical findings for selective serotonin reuptake inhibitors. Actual values for this compound may vary across different studies.

Cell-Based Neurotransmitter Uptake Inhibition Assays

To move beyond simple binding and assess the functional activity of a compound, cell-based neurotransmitter uptake inhibition assays are employed. These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells. Typically, human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express a specific neurotransmitter transporter, such as SERT, NET, or DAT. These cells are then incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake in the presence of this compound indicates its inhibitory activity on the transporter.

Studies on related compounds like fluvoxamine have shown potent inhibition of serotonin uptake. These assays provide a functional measure of a compound's potency, often expressed as an IC50 value, which is the concentration of the drug required to inhibit 50% of the neurotransmitter uptake.

Enzyme Inhibition Assays (e.g., Cytochrome P450 Activity)

The metabolic profile of a drug is a critical aspect of its pharmacological characterization. Enzyme inhibition assays, particularly those focusing on the cytochrome P450 (CYP) enzyme system, are essential for this purpose. These assays assess the potential of a compound to inhibit the activity of various CYP isoforms, which are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions.

In these assays, human liver microsomes, which are rich in CYP enzymes, are incubated with a specific substrate for a particular CYP isoform and the test compound. The formation of the metabolite is then measured, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in metabolite formation in the presence of this compound would indicate its inhibitory effect on that specific CYP isoform. For example, fluvoxamine has been shown to be a potent inhibitor of CYP1A2 and CYP2C19. Studies have determined the half-maximal inhibitory concentration (IC50) of fluvoxamine against various CYP enzymes.

Table 2: Example Data from CYP450 Inhibition Assays for a Related Compound (Fluvoxamine)

| CYP Isoform | Probe Substrate | IC50 (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | 0.2 |

| CYP2C9 | Diclofenac | >50 |

| CYP2C19 | (S)-Mephenytoin | 4.7 |

| CYP2D6 | Dextromethorphan | 25 |

| CYP3A4 | Midazolam | >50 |

Note: This data for fluvoxamine illustrates the type of information obtained from these assays.

In Vivo Animal Models for Neurochemical and Behavioral Research

In vivo studies in animal models are essential to understand how a compound's in vitro activities translate to a complex living system. These models allow for the investigation of neurochemical changes and behavioral outcomes.

Microdialysis Techniques for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. A small, semi-permeable probe is surgically implanted into a brain area of interest. This probe is then perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed, often by high-performance liquid chromatography (HPLC) or mass spectrometry.

This technique allows researchers to directly observe how this compound affects neurotransmitter levels. For instance, administration of a selective serotonin reuptake inhibitor would be expected to increase extracellular serotonin levels in the brain, which can be quantified using microdialysis. Studies on fluvoxamine have demonstrated its ability to selectively increase serotonin levels in the brain.

Electrophysiological Recording in Brain Slices and Live Animals

Electrophysiological techniques are used to study the electrical activity of neurons and how it is modulated by a compound. Recordings can be performed in vitro using brain slices or in vivo in anesthetized or freely moving animals.

In brain slice preparations, a thin section of brain tissue is kept alive in an artificial cerebrospinal fluid solution. This allows for detailed analysis of the effects of this compound on individual neurons or small neural circuits using techniques like patch-clamp recording. Researchers can measure changes in neuronal firing rates, membrane potential, and synaptic transmission.

In live animals, electrodes can be implanted into specific brain regions to record the activity of single neurons or populations of neurons (local field potentials) in response to drug administration. These studies provide insights into how this compound alters neuronal communication in a functioning brain, which ultimately underlies its behavioral effects.

Preclinical Behavioral Paradigms for Studying Pharmacological Effects

The pharmacological effects of this compound and related compounds have been investigated using various preclinical behavioral paradigms. These models are essential for understanding the potential therapeutic actions of a drug before clinical trials in humans. Key paradigms used in the study of this compound include the Differential Reinforcement of Low Rate (DRL) 72-second schedule and drug discrimination tests.

Drug discrimination (DD) studies are another powerful tool used to characterize the interoceptive (internal) effects of psychoactive drugs. In this paradigm, animals are trained to recognize the subjective effects of a specific drug and to signal its presence by performing a particular action, such as pressing one of two levers for a reward. This allows researchers to determine if a novel compound produces similar subjective effects to a known drug. Drug discrimination tests performed with fluvoxamine in rats and pigeons have been instrumental in elucidating its mechanism of action. These studies have suggested that the stimulus effects of fluvoxamine are not significantly dependent on the activation of 5-HT1A or 5-HT1B/1D receptors. However, some research using a conditioned taste aversion (CTA) procedure, a variation of drug discrimination, has yielded mixed results regarding the discriminative stimulus properties of fluvoxamine, suggesting that factors like species and dose may influence the outcome.

Analytical Chemistry Techniques for Compound Quantification

The accurate quantification of this compound and its metabolites in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for research and quality control. A range of analytical chemistry techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chromatographic Methods (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) methods, often utilizing C18 columns, have been developed for the separation and quantification of fluvoxamine. These methods typically involve a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is commonly achieved using a UV-visible spectrophotometer at a specific wavelength. For instance, one method reported a detection wavelength of 230 nm for fluvoxamine. The limit of detection (LOD) and limit of quantification (LOQ) are important validation parameters. For fluvoxamine, reported LOD and LOQ values using an RP-HPLC method were 0.394 µg/mL and 1.193 µg/mL, respectively. Another HPLC method, which involved derivatization of fluvoxamine, reported an even lower LOD of 15 ng/mL and an LOQ of 50 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound and its analogs, especially in complex biological matrices like plasma. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS methods have been developed and validated for the quantification of fluvoxamine in human plasma over a wide concentration range. These methods often employ a liquid-liquid extraction technique for sample preparation to isolate the analyte from plasma components. The use of an internal standard, such as a deuterated analog of the analyte (e.g., Fluvoxamine-d4), is common to ensure accuracy and precision.

A representative LC-MS/MS method for fluvoxamine in human plasma utilized a Hypurity C18 column and a mobile phase of Acetone-M and a buffer. The method was validated over a concentration range of 2.6260 to 294.0960 ng/mL.

Gas Chromatography (GC) has also been applied for the determination of fluvoxamine, sometimes in combination with mass spectrometry (GC-MS). A capillary gas chromatographic method with flame ionization detection has been proposed for the simultaneous determination of several selective serotonin reuptake inhibitors, including fluvoxamine, without the need for derivatization.

Spectroscopic Approaches

Spectrophotometry , particularly UV-Visible spectrophotometry, is a straightforward and accessible method for the quantification of fluvoxamine in pharmaceutical formulations. These methods are based on the principle that the drug absorbs light at a specific wavelength. For fluvoxamine maleate, reliable quantification has been demonstrated at wavelengths between 230-246 nm. Some spectrophotometric methods involve the formation of colored ion-association complexes of fluvoxamine with specific reagents, which can then be measured.

Spectrofluorimetry is another highly sensitive spectroscopic technique used for the determination of fluvoxamine. These methods are based on the measurement of the fluorescence of the compound or a fluorescent derivative. One spectrofluorimetric approach for quantifying fluvoxamine involves the formation of an association complex with erythrosine B, which leads to quenching of the dye's native fluorescence. This method has been shown to have a good correlation coefficient and a low limit of detection (0.03 μg/mL) and quantification (0.09 μg/mL).

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 19F NMR, has been validated for the quantitation of fluorine-containing compounds like fluvoxamine. This technique provides a simple and selective method for analysis in various media, including methanol (B129727) solutions, plasma, and urine.

Computational and In Silico Approaches

Computational and in silico methods are increasingly valuable in drug discovery and development, providing insights into drug-target interactions and helping to predict the activity of new compounds. These approaches have been applied to the study of this compound and related molecules.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is used to understand how a drug like this compound might interact with its biological target at the molecular level. Studies have utilized molecular docking to investigate the binding of fluvoxamine to various protein targets. For example, docking studies have explored the interaction of fluvoxamine with the serotonin transporter (SERT), a key target for its antidepressant activity. Other research has used molecular docking to investigate the binding of fluvoxamine to the main protease of SARS-CoV-2, suggesting potential antiviral applications. In one study, fluvoxamine was docked with 11 different targets of the SARS-CoV-2 virus, with the main protease (Mpro), papain-like protease (PLpro), and nonstructural protein 14 (NSP14) showing the best docking scores.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a more dynamic picture of the drug-target interaction compared to the static view from molecular docking. MD simulations have been used to assess the stability of fluvoxamine-protein complexes predicted by docking. For instance, after docking fluvoxamine with SARS-CoV-2 proteins, MD simulations confirmed the stability of the complexes with Mpro, PLpro, and NSP14, with calculated binding free energies indicating favorable interactions. These simulations can also identify key amino acid residues ("hotspots") that are crucial for the binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR models have been developed to predict the antidepressant and neuroleptic activities of various compounds, including fluvoxamine, by considering their interactions with targets like the serotonin transporter (SERT), the 5-HT1A receptor, and the dopamine D2 receptor. In one such study, a QSAR model for SERT included fluvoxamine in the validation set, demonstrating the model's predictive power. The descriptors used in these models often include hydrophobicity, electrostatic properties, and hydrogen bond donor/acceptor characteristics. QSAR models are valuable tools for screening large libraries of compounds and prioritizing candidates for further experimental investigation.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), pharmacophore models are constructed based on its structure and the known pharmacophoric requirements for binding to the serotonin (SERT) and norepinephrine (NET) transporters. Although specific pharmacophore modeling studies exclusively on this compound are not extensively documented, its structural similarity to other well-studied SNRIs, such as Fluvoxamine, allows for the inference of its key pharmacophoric features.

A generally accepted pharmacophore model for SNRIs includes several key features that are present in the structure of this compound. These features are crucial for the molecule's interaction with the binding sites of the serotonin and norepinephrine transporters. The primary components of this model are a hydrophobic group, an amine or basic center, and one or more aromatic rings.

Detailed Research Findings

Research into the structure-activity relationships (SAR) of related compounds provides significant insights into the pharmacophoric requirements for this compound's activity. Studies on Fluvoxamine analogs, for instance, have highlighted the importance of specific structural elements for potent transporter inhibition.

The key pharmacophoric features identified for SNRI activity, and by extension for this compound, include:

Aromatic Ring: The 4-chlorophenyl group in this compound serves as a crucial aromatic feature. This ring system is involved in π-π stacking or hydrophobic interactions within the transporter's binding pocket. The presence and substitution pattern on this ring can significantly influence binding affinity and selectivity.

Basic Amine Group: The primary amine at the end of the O-2-aminoethyl oxime chain is a critical pharmacophoric element. At physiological pH, this group is protonated, forming a positive charge that engages in an ionic interaction or a strong hydrogen bond with an acidic residue (like aspartate) in the transporter's binding site.

Hydrophobic Moiety: The pentan-1-one chain provides a flexible hydrophobic linker that correctly orients the aromatic ring and the basic amine group within the binding pocket. The length and conformation of this chain are important for optimal interaction.

Computational studies on SERT have identified key amino acid residues, such as E493 and T497, that can form halogen bond interactions with halogenated ligands. This is relevant for this compound due to the presence of a chlorine atom on the phenyl ring.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound | Putative Interaction |

|---|---|---|

| Aromatic Ring | 4-Chlorophenyl group | π-π stacking, hydrophobic interaction |

| Basic Amine | Primary amine (-NH2) | Ionic interaction, hydrogen bonding |

| Hydrophobic Region | Pentyl chain | Hydrophobic interaction |

| Hydrogen Bond Acceptor | Methoxy (B1213986) oxygen, Oxime oxygen and nitrogen | Hydrogen bonding |

| Halogen Bond Donor | Chlorine atom | Halogen bonding with residues like E493, T497 |

Future Directions and Research Gaps for Clovoxamine

Exploration of Unidentified Molecular Targets and Off-Targets

The primary mechanism attributed to Clovoxamine (B1669253) is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. Early research indicated that it possesses little affinity for muscarinic acetylcholine, histamine (B1213489), adrenergic, and various serotonin receptors, suggesting a relatively "clean" profile compared to older antidepressants like tricyclic antidepressants (TCAs). However, a comprehensive understanding of its molecular interactions remains incomplete.

Table 1: Comparative Receptor Binding Profile and Research Gaps

| Target | This compound Affinity | Fluvoxamine (B1237835) Affinity | Implication for Future Research |

|---|---|---|---|

| Serotonin Transporter (SERT) | Inhibitor | Potent Inhibitor | Quantify and compare binding affinity (Ki) and selectivity versus other monoamine transporters. |

| Norepinephrine Transporter (NET) | Inhibitor | Very Weak Inhibitor | Establish the SERT:NET selectivity ratio to better classify this compound among other SNRIs. |

| Sigma-1 (σ1) Receptor | Unknown | Potent Agonist (High Affinity) | This is a primary research gap. Determine binding affinity and functional activity (agonist/antagonist) at the σ1 receptor. |

| Muscarinic, Histaminergic, Adrenergic Receptors | Low Affinity | Negligible Affinity | Confirm and quantify the low affinity to validate its potential for a more favorable side-effect profile compared to TCAs. |

Investigation of Novel Pharmacological Mechanisms Beyond Monoamine Reuptake

Currently, this compound's pharmacology is defined by its dual monoamine reuptake inhibition. However, the potential interaction with the σ1 receptor opens up several novel mechanistic possibilities that warrant investigation. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates a wide range of cellular functions, including calcium signaling, neuroinflammation, and neuroplasticity.

Future research should explore whether this compound, like Fluvoxamine, can engage these pathways. For instance, studies on Fluvoxamine have shown it can regulate inflammatory responses by modulating the sigma-1 receptor–IRE1 pathway, which is involved in cytokine production. It is plausible that this compound could possess similar anti-inflammatory properties, a mechanism of increasing interest in the pathophysiology of depression. Furthermore, σ1 receptor activation is linked to the enhancement of neurotrophic factors and the promotion of neurite outgrowth, processes fundamental to neuroplasticity. Investigating this compound's effects on these downstream signaling cascades (e.g., BDNF, mTOR pathways) could reveal therapeutic mechanisms entirely distinct from simple monoamine level modulation. Another area for exploration is the impact on brain energy metabolism, as studies on Fluvoxamine have shown it can alter the activity of mitochondrial enzymes.

Development of Advanced Preclinical Models for Complex Neurobiological Systems

The preclinical evaluation of this compound has been limited, with some early studies using models such as freely moving rats with implanted electrodes to assess electroencephalogram (EEG) effects. To probe the complex potential mechanisms outlined above, more advanced and targeted preclinical models are necessary.

The development of such models should be guided by specific mechanistic questions. For example, to determine the contribution of the σ1 receptor to this compound's effects, studies could be conducted in σ1 receptor knockout mice, comparing behavioral and cellular outcomes to wild-type animals. To investigate neuroplasticity and cellular resilience, in vitro models such as primary neuronal cultures or PC12 cells could be used to measure neurite outgrowth and cell survival under stress conditions. Furthermore, given the growing understanding of the role of neuroinflammation in psychiatric disorders, employing animal models of inflammation (e.g., lipopolysaccharide challenge) could elucidate this compound's potential immunomodulatory effects. These advanced models would provide a much richer understanding of this compound's neurobiological impact than standard behavioral screening models alone.

Comparative Pharmacological Studies with Emerging Neuroactive Compounds

This compound's initial clinical investigations compared it with TCAs like Amitriptyline and Doxepin, where it showed comparable efficacy. While informative at the time, these comparisons are now outdated. The field of psychopharmacology has seen the introduction of numerous new agents with diverse mechanisms of action.

A crucial future direction is to conduct comparative studies of this compound against modern, widely used antidepressants and emerging neuroactive compounds. This would help to benchmark its efficacy and define its potential therapeutic niche. Such studies should include representatives from major antidepressant classes.

Table 2: Proposed Framework for Future Comparative Studies

| Comparator Compound Class | Example Compounds | Rationale for Comparison |

|---|---|---|

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Escitalopram, Sertraline (B1200038) | To compare the efficacy and tolerability of this compound's dual-action mechanism against the current first-line standard of care. |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | To determine potential differences in efficacy or side effects among compounds with the same broad mechanism but different selectivity ratios. |

| Atypical Antidepressants | Mirtazapine, Bupropion | To compare this compound with agents that have distinct, non-reuptake-inhibitor primary mechanisms. |

| Compounds with Sigma-1 Agonism | Fluvoxamine | To dissect the relative contributions of NET inhibition (present in this compound) versus potent σ1 agonism (high in Fluvoxamine). |

| Emerging Neuroactive Agents | Ketamine/Esketamine derivatives | To position this compound relative to novel, rapid-acting antidepressants that target different systems (e.g., glutamatergic). |

Potential for this compound as a Tool Compound in Basic Neuroscience Research

Beyond its therapeutic potential, this compound could serve as a valuable tool for basic neuroscience research. Its profile as a dual serotonin and norepinephrine reuptake inhibitor with potentially low affinity for other receptors makes it a "cleaner" pharmacological tool than many TCAs, which often have confounding effects at muscarinic and histaminic receptors.

Researchers could use this compound to probe the integrated roles of the serotonin and norepinephrine systems in various neural circuits and behaviors. For example, it could be used to investigate how simultaneous enhancement of both neurotransmitters affects cognitive functions, stress responses, or synaptic plasticity.

Most compellingly, if this compound is confirmed to have activity at the σ1 receptor, it would become a unique tool for disentangling the complex interplay between monoamine systems and σ1 receptor signaling. By comparing its effects with those of Fluvoxamine (a potent SSRI and σ1 agonist) and other SNRIs lacking σ1 activity, researchers could isolate the functional consequences of adding norepinephrine reuptake inhibition to a profile of serotonin reuptake and σ1 agonism. This could provide critical insights into the neurobiology of depression and the mechanisms of antidepressant action.

Q & A

Q. What experimental methodologies are recommended to characterize Clovoxamine’s pharmacological profile?

To determine this compound’s selectivity as a serotonin reuptake inhibitor (SERT) and its anticholinergic properties, researchers should:

- Conduct receptor binding assays to quantify affinity for SERT versus adrenergic or muscarinic receptors.

- Use behavioral tests (e.g., forced swim test in rodents) to assess antidepressant efficacy and compare outcomes with known anticholinergic agents like amitriptyline .

- Validate purity and identity via HPLC, NMR, and mass spectrometry to ensure compound integrity .

Q. How should researchers design a double-blind trial to evaluate this compound’s efficacy in depression?

- Population : Include a placebo arm and active comparator (e.g., amitriptyline) to control for nonspecific effects.

- Outcome measures : Use standardized depression scales (e.g., Hamilton Depression Rating Scale) and cognitive assessments (e.g., memory tests) to differentiate antidepressant effects from cognitive side effects .

- Data collection : Schedule assessments at baseline, intermediate (e.g., 7 days), and endpoint (e.g., 28 days) to track temporal effects .

Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?

- Document synthetic routes (e.g., fumarate salt preparation) and optimize yields using design of experiments (DoE) .

- Characterize compounds with spectroscopic data (¹H/¹³C NMR, IR) and chromatographic purity metrics (HPLC ≥95%).

- Include stability studies under varying pH/temperature conditions to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cognitive effects across studies?

- Perform subgroup analyses to identify confounding variables (e.g., baseline cognitive status, comorbidities).

- Conduct systematic reviews with meta-regression to assess heterogeneity in outcomes. Prioritize studies with rigorous anticholinergic activity measurements .

- Apply frameworks like FINER criteria to evaluate study feasibility and relevance, ensuring designs control for anticholinergic confounders .

Q. What strategies optimize this compound’s selectivity for SERT over adrenergic receptors?

- Use molecular docking simulations to identify structural modifications that reduce off-target binding.

- Validate selectivity via radioligand displacement assays (e.g., [³H]-citalopram for SERT vs. [³H]-prazosin for adrenergic receptors).

- Iterate synthesis using SAR (structure-activity relationship) models and test in vivo for functional selectivity .

Q. How should researchers address gaps in understanding this compound’s long-term neuroadaptive effects?

- Design longitudinal studies with repeated neurotransmitter level measurements (e.g., microdialysis for serotonin) and receptor density analyses (autoradiography).

- Incorporate transcriptomic/proteomic profiling to identify pathways modulated by chronic this compound exposure.

- Reference PICO framework to define Population (e.g., treatment-resistant cohorts), Intervention (dose adjustments), and Comparators (e.g., SSRIs) .

Q. What methodologies are critical for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) discordance?

- Employ population PK modeling to account for interindividual variability in metabolism.

- Use effect-compartment models to align plasma concentrations with delayed therapeutic outcomes (e.g., neurogenesis timelines).

- Validate findings with cerebrospinal fluid (CSF) sampling to correlate central vs. peripheral drug levels .

Data Analysis & Interpretation

Q. How can researchers reconcile conflicting results in this compound’s anticholinergic activity assays?

- Standardize assays (e.g., muscarinic receptor binding vs. functional tests like carbachol-induced smooth muscle contraction).

- Apply principal component analysis (PCA) to differentiate assay-specific variability from true pharmacological differences.

- Report negative data transparently to avoid publication bias .

Q. What statistical approaches are recommended for small-sample this compound trials?

- Use Bayesian hierarchical models to borrow strength from historical data while controlling for heterogeneity.

- Prioritize non-parametric tests (e.g., Wilcoxon signed-rank) for skewed cognitive outcome distributions.

- Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors .

Q. How should researchers integrate this compound’s preclinical data into translational frameworks?

- Develop quantitative systems pharmacology (QSP) models to scale rodent behavioral data to human equivalent doses.

- Validate biomarkers (e.g., SERT occupancy via PET imaging) as surrogate endpoints.

- Conduct reverse-translational studies using patient-derived cellular models (e.g., iPSC neurons) .

Notes for Rigorous Research Design

- Experimental Replication : Adhere to guidelines for detailed method reporting (e.g., ARRIVE 2.0) to enable replication .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approval for human/animal studies .

- Data Sharing : Deposit raw data in repositories (e.g., Zenodo) and cite using DOIs to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.